N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
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Description
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a chemical compound with the molecular formula C13H15FN2O2S2. It has an average mass of 314.399 Da and a monoisotopic mass of 314.055908 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a fluorophenyl group and an ethanesulfonamide group .Scientific Research Applications
Potential Therapeutic Applications :
- N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide has shown promise as a therapeutic agent due to its anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Biochemical Applications :
- Certain benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway, which is important in various physiological processes (S. Röver et al., 1997).
Cancer Research :
- Synthesized benzensulfonamides have exhibited cytotoxic/anticancer effects, with some compounds showing high potency-selectivity expression values, making them potential candidates for anticancer drug development (H. Gul et al., 2018).
Environmental Science Applications :
- Research on the detection of herbicides and their degradates in natural water has involved the analysis of compounds similar to N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide (L. Zimmerman et al., 2002).
Sensory Applications :
- A pyrazoline derivative has been used as a non-toxic fluorometric "Turn-off" sensing mechanism for selective metal ion detection, demonstrating the diverse applications of sulfonamide-based compounds in sensory technologies (Ebru Bozkurt & H. Gul, 2018).
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-7-6-12-9-19-13(16-12)10-4-3-5-11(14)8-10/h3-5,8-9,15H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFQIXRBKXIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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